Ammonium zirconyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium zirconyl carbonate (AZC) is an alkaline solution of anionic hydroxylated zirconium polymers . It is a highly effective crosslinker used in paper manufacturing and surface coatings . It is also used in the surface treatment of metals and as a cross-linker for water-soluble macromolecules .

Synthesis Analysis

AZC can be prepared by reacting zirconium basic carbonate with ammonium or potassium carbonate solution . The solutions have good storage stability, especially at high concentrations . They can be further stabilized by the addition of an acid selected from tartaric and gluconic acid .Molecular Structure Analysis

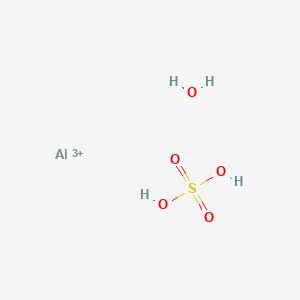

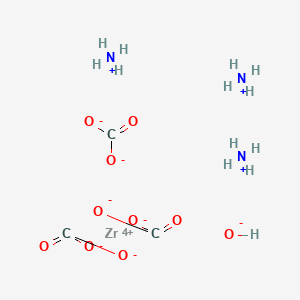

The molecular formula of AZC is C3H13N3O10Zr . It has a molecular weight of 342.37 . The percent composition is C 10.52%, H 3.83%, N 12.27%, O 46.73%, Zr 26.64% .Chemical Reactions Analysis

Ligand exchange reactions of a monomeric zirconium carbonate complex with carboxylic acids were studied . The speciation and the structure of various zirconium species in ammonium zirconium carbonate solutions were investigated over a wide range of total carbonate and ammonium concentrations .Physical And Chemical Properties Analysis

AZC is a clear alkaline solution having an ammonia odor . It is unstable in air, gradually evolving carbon dioxide and ammonia . It is soluble in water . The aqueous solution is moderately stable at room temperature, although, after standing a month or so, it is likely to deposit hydrous zirconia .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Zirconia-based nanomaterials, which can be synthesized from AZC, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways . Future perspectives should focus not only on an in-depth understanding of the surface structure and active sites but also on the design and development of well-defined chemical and green systems for the substantially controllable site environment and attractive characteristics .

Eigenschaften

| 32535-84-5 | |

Molekularformel |

C3H5NO10Zr-2 |

Molekulargewicht |

306.30 g/mol |

IUPAC-Name |

azanium;zirconium(4+);tricarbonate;hydroxide |

InChI |

InChI=1S/3CH2O3.H3N.H2O.Zr/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H3;1H2;/q;;;;;+4/p-6 |

InChI-Schlüssel |

LVFYEEILIMUOEF-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[OH-].[Zr+4] |

Kanonische SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[OH-].[Zr+4] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.